6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one

Lipophilicity Drug-likeness c-Met inhibitor

6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one (CAS 478033-81-7) is a fully aromatic, angularly fused benzo[h]quinolin-4(1H)-one derivative. It carries a 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl] substituent at C3 and a chloro group at C6, yielding a molecular formula of C₁₉H₉Cl₂F₃N₂O (MW 409.2 g/mol).

Molecular Formula C19H9Cl2F3N2O
Molecular Weight 409.19
CAS No. 478033-81-7
Cat. No. B2581954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one
CAS478033-81-7
Molecular FormulaC19H9Cl2F3N2O
Molecular Weight409.19
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C2NC=C(C3=O)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl
InChIInChI=1S/C19H9Cl2F3N2O/c20-14-6-12-16(11-4-2-1-3-10(11)14)26-8-13(18(12)27)17-15(21)5-9(7-25-17)19(22,23)24/h1-8H,(H,26,27)
InChIKeyDHCVUVRLUHQXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one (CAS 478033-81-7): Procurement-Relevant Identity and Scaffold Context


6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one (CAS 478033-81-7) is a fully aromatic, angularly fused benzo[h]quinolin-4(1H)-one derivative. It carries a 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl] substituent at C3 and a chloro group at C6, yielding a molecular formula of C₁₉H₉Cl₂F₃N₂O (MW 409.2 g/mol) [1]. The compound belongs to the broader class of carbon-linked quinoline‑triazolopyridinones and quinolin‑4‑ones that have been explored as ATP‑competitive inhibitors of receptor tyrosine kinases, most notably c‑Met [2]. Its benzo[h] annulation distinguishes it from simpler quinolin‑4(1H)-one analogs and is predicted to alter molecular planarity, lipophilicity, and target‑binding geometry relative to the monocyclic quinolinone core.

Why Generic Replacement of 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one with Simple Quinolinones Risks Activity Loss


Simple quinolin‑4(1H)-one analogs that lack the benzo[h] annulation cannot fully recapitulate the three‑dimensional shape, electron distribution, and lipophilicity of the benzo[h]quinolin‑4(1H)-one scaffold. Early SAR studies on quinoline‑based c‑Met inhibitors demonstrated that even subtle modifications to the core ring system can shift IC₅₀ values from low nanomolar to inactive ranges [1]. The additional fused benzene ring in the benzo[h] series increases the compound’s calculated XLogP by approximately 1.0–1.5 log units relative to the corresponding monocyclic quinolinone, potentially altering membrane permeability, plasma protein binding, and off‑target promiscuity [2]. Consequently, substituting the benzo[h]quinolinone core with a simpler quinolinone or a less rigid analog without experimental validation carries a tangible risk of losing the potency and selectivity profile that motivated the original selection of this compound.

Quantitative Differentiation Evidence for 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one vs. Closest Analogs


Lipophilicity (XLogP) Advantage Over the Simple Quinolin-4(1H)-one Analog

The benzo[h]quinolin-4(1H)-one core of the target compound raises its computed XLogP3‑AA to 5.5 [1], compared with 4.5 for the corresponding 6‑chloro‑3‑[3‑chloro‑5‑(trifluoromethyl)‑2‑pyridinyl]‑4(1H)‑quinolinone (CAS 477888‑04‑3) [2]. The Δ of +1.0 log unit indicates a substantially higher partition coefficient, which may favor blood‑brain‑barrier penetration or increase intracellular accumulation in lipid‑rich environments.

Lipophilicity Drug-likeness c-Met inhibitor

c-Met Kinase Inhibition: Class-Level Potency Consistent with Nanomolar Range

Although direct head‑to‑head data for the benzo[h]quinolinone target are not publicly available, the close structural analog 6‑chloro‑3‑[3‑chloro‑5‑(trifluoromethyl)‑2‑pyridinyl]‑4(1H)‑quinolinone exhibits a Ki of 14 nM and IC₅₀ of 25 nM against human recombinant c‑Met kinase in a continuous fluorometric assay [1]. In a homologous series of quinoline‑containing c‑Met inhibitors, optimal activity was achieved with 2‑pyridinyl substituents bearing a trifluoromethyl group [2]. The target benzo[h]quinolinone retains this critical pharmacophore while adding the fused benzene ring, placing it in the same structure‑activity class.

c-Met kinase Enzyme inhibition Cancer

Topological Polar Surface Area (TPSA) Comparison with 8-Fluoro Quinolone Analog

The target compound’s TPSA is computed as 42 Ų [1], identical to that of 6‑chloro‑3‑[3‑chloro‑5‑(trifluoromethyl)‑2‑pyridinyl]‑8‑fluoro‑4(1H)‑quinolinone (CAS 677749‑53‑0) [2]. This indicates that the additional benzene ring does not increase hydrogen‑bonding capacity, preserving the low TPSA associated with good passive membrane permeability (typically < 140 Ų for oral drugs).

Drug-likeness Polar surface area Permeability

Thermal Stability and Predicted Boiling Point Relative to Simpler Quinolones

The predicted boiling point of the target benzo[h]quinolinone is 531.0 ± 50.0 °C (at standard pressure) , which is approximately 50–80 °C higher than that predicted for the monocyclic analog 6‑chloro‑3‑[3‑chloro‑5‑(trifluoromethyl)‑2‑pyridinyl]‑4(1H)‑quinolinone (predicted bp ~480 °C) . The higher boiling point reflects increased molecular weight and enhanced van der Waals interactions conferred by the additional aromatic ring.

Thermal properties Boiling point Compound handling

Purity Specification and Vendor-Supplied Identity Confirmation

AKSci supplies the target compound at a minimum purity of 95% (ID: 4877CK) . In contrast, many simple quinolinone analogs offered by generic catalog vendors lack a published purity specification or are sold as technical grade. The explicit 95% purity baseline provides procurement teams with a clear acceptance criterion.

Purity Quality control Procurement specification

Procurement-Guiding Application Scenarios for 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one Based on Verifiable Evidence


Scaffold-Hopping in c-Met Kinase Inhibitor Programs

Medicinal chemistry teams seeking a c‑Met inhibitor with a novel IP position can use the benzo[h]quinolin‑4(1H)-one core as a scaffold‑hop from the widely‑patented quinolin‑4‑one series. The target compound retains the essential 3‑[3‑chloro‑5‑(trifluoromethyl)‑2‑pyridinyl] pharmacophore that confers low‑nanomolar c‑Met binding (class‑level inference, [1]), while the angular benzo‑fusion introduces distinct shape and lipophilicity (Δ XLogP +1.0 vs. the simple quinolinone [2]), potentially leading to differentiated kinase selectivity profiles.

CNS-Penetrant Kinase Inhibitor Lead Optimization

The elevated XLogP of 5.5 [1] combined with a low TPSA of 42 Ų [2] places the compound in a physicochemical space empirically associated with high passive CNS permeability. Drug metabolism and pharmacokinetics (DMPK) groups can procure this compound as a reference standard when screening for brain‑penetrant kinase inhibitors, using its predicted properties as a benchmark for comparing novel analogs.

Thermal Stability Screening in Pre‑Formulation Studies

With a predicted boiling point exceeding 500 °C [1], the compound is expected to exhibit high thermal stability and low volatility. Pre‑formulation scientists can select this compound for solid‑state stability screening under accelerated conditions, confident that its thermal robustness will not be the rate‑limiting factor in formulation development.

Quality‑Controlled Reference Compound for Biochemical Assays

The availability of the compound with a defined 95% purity specification (AKSci 4877CK, [1]) makes it suitable as a positive control or reference inhibitor in c‑Met enzymatic assays. Procurement can order this batch‑controlled material to ensure inter‑laboratory reproducibility when comparing inhibition data across different research sites.

Quote Request

Request a Quote for 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.